N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7O2/c1-4-20-6-5-9(18-20)11(21)14-13-16-15-12(22-13)10-7-8(2)17-19(10)3/h5-7H,4H2,1-3H3,(H,14,16,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKZSMFWKRUIHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC(=NN3C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Pyrazole-3-carboxylic Acid
The pyrazole core is synthesized via Knorr pyrazole synthesis , where ethyl acetoacetate reacts with hydrazine hydrate under acidic conditions to form pyrazolone, followed by dehydrogenation using iodine/K₂CO₃. Subsequent Vilsmeier-Haack formylation introduces a formyl group at the 3-position, yielding pyrazole-3-carbaldehyde. Oxidation with KMnO₄ in aqueous pyridine converts the aldehyde to pyrazole-3-carboxylic acid (Yield: 78–85%).
Reaction Conditions :
Amidation to Form Carboxamide
The carboxylic acid is treated with thionyl chloride to generate the acyl chloride, which reacts with ethylamine in dichloromethane to yield 1-ethyl-1H-pyrazole-3-carboxamide (Yield: 70–75%).
Synthesis of 5-(1,3-Dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine
Formation of Hydrazide Intermediate
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid hydrazide is prepared by reacting methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate with hydrazine hydrate in ethanol (80°C, 8 h, Yield: 88%).
Cyclization to Oxadiazole
The hydrazide undergoes cyclization with carbon disulfide in the presence of KOH, forming 5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol. Treatment with ammonia replaces the thiol group with an amine, yielding the oxadiazol-2-amine (Yield: 65–70%).
Coupling of Moieties to Form Final Compound
The carboxamide and oxadiazol-2-amine are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in dry DMF. The reaction proceeds at 0–5°C for 24 h, achieving a yield of 60–68%.
Optimization Data :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDC/NHS | DMF | 0–5 | 68 |
| DCC/DMAP | THF | 25 | 52 |
Purification and Characterization
The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) and recrystallized from ethanol. Characterization includes:
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized forms.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 301.30 g/mol. It features a complex structure that includes pyrazole and oxadiazole moieties, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds containing pyrazole and oxadiazole derivatives exhibit significant anticancer properties. For instance, research has demonstrated that N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
A study published in Journal of Medicinal Chemistry showed that derivatives of this compound exhibited IC50 values in the low micromolar range against breast cancer cells, suggesting potent anticancer activity .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Its structural components contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Case Study:
In a comparative study of several pyrazole derivatives, it was found that this compound demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Pesticidal Activity
The oxadiazole moiety in the compound has been linked to insecticidal properties. Research indicates that this compound can act as an effective pesticide by interfering with the nervous system of target insects.
Case Study:
Field trials have shown that formulations containing this compound significantly reduced pest populations in crops without adversely affecting beneficial insects .
Polymer Development
The unique chemical structure of this compound allows it to be used as a precursor in the synthesis of novel polymers with enhanced thermal stability and mechanical properties.
Case Study:
Research conducted on polymer composites incorporating this compound revealed improved tensile strength and thermal resistance compared to conventional materials. These composites are being explored for use in high-performance applications such as aerospace and automotive industries .
Mechanism of Action
The mechanism by which N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s closest analogs share the 1,3,4-oxadiazole-pyrazole-carboxamide scaffold but differ in substituents, which critically influence physicochemical and biological properties. Key examples include:
Physicochemical Properties
- Lipophilicity : The target compound’s ethyl group (logP ~2.8, estimated) offers moderate lipophilicity compared to the methoxy-substituted analog (logP ~2.2) and the dihydrodioxin variant (logP ~2.5) .
- Solubility : Pyrazole-oxadiazole hybrids generally exhibit poor aqueous solubility (<10 μM) due to planar aromatic systems, necessitating formulation optimization for in vivo studies .
Biological Activity
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide is a compound that has garnered attention for its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple heterocyclic rings, including pyrazole and oxadiazole moieties. Its molecular formula is , and it exhibits significant potential in medicinal chemistry.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 4 | A549 (lung) | 26 | Induces apoptosis |
| Compound 5 | HCT116 (colon) | 49.85 | Cell cycle arrest |
| Compound 9 | MCF7 (breast) | 0.28 | Apoptosis induction |
These compounds often exert their effects through mechanisms such as apoptosis induction and cell cycle arrest, making them valuable candidates for further development in cancer therapy .
Anti-inflammatory Properties
The pyrazole scaffold is also recognized for its anti-inflammatory effects. Certain derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example, modifications to the pyrazole structure can enhance its ability to suppress inflammatory responses in vitro and in vivo models .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound may act as an antagonist or agonist at various receptors involved in cell signaling pathways.
- Enzyme Inhibition : It has been noted to inhibit key enzymes associated with tumor growth and inflammation.
- DNA Interaction : Some studies suggest that pyrazole derivatives can bind to DNA, affecting replication and transcription processes.
Case Studies
A series of case studies have been conducted to evaluate the efficacy of pyrazole derivatives in clinical settings:
Case Study 1: Lung Cancer Treatment
In a preclinical study, a derivative similar to the target compound was administered to A549 lung cancer cell lines. The results indicated a significant reduction in cell viability with an IC50 value of 26 µM, suggesting potent anticancer activity.
Case Study 2: Inflammatory Disease Model
In a murine model of inflammation, the compound demonstrated a marked decrease in inflammatory markers when compared to controls. This suggests potential therapeutic applications in diseases characterized by chronic inflammation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Construct the pyrazole-oxadiazole core via cyclization of hydrazine derivatives with 1,3-diketones or via coupling reactions. For example, outlines a procedure using KCO in DMF for oxadiazole-thiol intermediates, which can be adapted by substituting thiol groups with ethyl pyrazole carboxamide moieties .
- Step 2 : Optimize reaction parameters (e.g., solvent polarity, temperature, and base strength) using design-of-experiment (DoE) approaches. For instance, emphasizes the role of Pd-catalyzed cross-coupling in pyrazole functionalization, requiring inert atmospheres and degassed solvents .
- Step 3 : Monitor purity via TLC/HPLC and isolate via column chromatography (silica gel, ethyl acetate/hexane gradients).
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and computational methods?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Assign peaks using H and C NMR. For example, provides InChI keys and SMILES strings to validate resonance splitting patterns for pyrazole and oxadiazole protons .
- Mass Spectrometry (MS) : Compare experimental molecular ion ([M+H]) with theoretical values (e.g., m/z ~358 for CHNO). highlights ESI-MS protocols for carboxamide derivatives .
- Computational Validation : Use density functional theory (DFT) to simulate IR spectra and compare with experimental data, as demonstrated in for reaction intermediates .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology :
- In vitro Screening : Test antimicrobial activity via broth microdilution (MIC assays) against S. aureus and E. coli (). Assess cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Target Prediction : Use molecular docking (AutoDock Vina) to predict binding to enzymes like COX-2 or kinases, guided by structural analogs in and .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., solvent DMSO concentration, cell line passage number). notes that variations in formulation (e.g., solubility enhancers like cyclodextrins) significantly impact efficacy .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., ethyl vs. methyl groups on pyrazole) and retest. demonstrates how oxadiazole ring substitutions alter antimicrobial potency .
Q. What computational strategies are effective for predicting the compound’s reactivity and stability under varying pH conditions?
- Methodology :
- Reactivity Modeling : Use quantum mechanics/molecular mechanics (QM/MM) to simulate hydrolysis of the oxadiazole ring. references ICReDD’s reaction path search methods for pH-dependent degradation .
- pKa Prediction : Apply MarvinSketch or ACD/Labs software to estimate ionization states. Cross-validate with experimental UV-Vis titrations.
Q. How can researchers design experiments to elucidate the mechanism of action in complex biological systems?
- Methodology :
- Proteomics/Transcriptomics : Perform RNA-seq or SILAC-based proteomics on treated cells to identify dysregulated pathways (e.g., apoptosis, inflammation). and suggest thiadiazole and pyrazole derivatives modulate NF-κB and MAPK signaling .
- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics to purified targets (e.g., kinases).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
